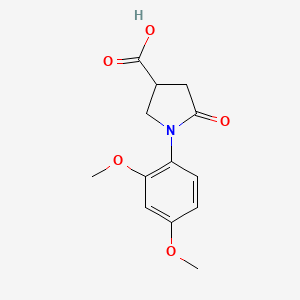

1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 2,4-dimethoxyphenyl substituent at the 1-position of the pyrrolidine ring and a carboxylic acid group at the 3-position. The dimethoxy groups on the phenyl ring are electron-donating, which may influence electronic distribution, solubility, and biological interactions.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-9-3-4-10(11(6-9)19-2)14-7-8(13(16)17)5-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNQXFPGGPZDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method, adapted from Royal Society of Chemistry protocols for analogous compounds, involves:

- Imine Formation : Reacting 2,4-dimethoxybenzaldehyde with a β-amino acid derivative (e.g., 4-aminobutyric acid) in dry DMF at 110–125°C.

- Anhydride Coupling : Treating the imine intermediate with maleic anhydride to initiate cyclization.

- Acid Work-Up : Quenching with saturated NaHCO₃ and HCl to precipitate the product.

Key Parameters :

Optimization Challenges

- Diastereomer Control : The trans/cis ratio varies significantly with reaction time (1:1.8 dr observed in 5-hour reactions).

- Purification Requirements : HPLC separation (C18 column, methanol/water gradient) is often necessary to isolate stereoisomers.

Reductive Amination Pathway

Stepwise Synthesis

Building on BenchChem's methodology for 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Aldol Condensation | 2,4-Dimethoxybenzaldehyde + β-keto ester, Knoevenagel conditions |

| 2 | Reductive Amination | H₂/Pd-C in ethanol, 60°C, 12h |

| 3 | Lactam Formation | HCl-mediated cyclization, refluxing toluene |

| 4 | Carboxylation | CO₂ gas in THF at −78°C, quench with H₃O⁺ |

Advantages :

- Commercial availability of 2,4-dimethoxybenzaldehyde

- Scalable to multigram quantities (reported 68% yield over 4 steps)

Post-Functionalization Approaches

N-Arylation of 5-Oxopyrrolidine-3-Carboxylic Acid

The DiVA Portal's pyrrolidine synthesis provides a template for late-stage functionalization:

- Core Structure Preparation :

- Start with 5-oxopyrrolidine-3-carboxylic acid

- Protect carboxyl group as methyl ester (MeOH/H₂SO₄)

- Buchwald-Hartwig Amination :

- React with 1-bromo-2,4-dimethoxybenzene

- Catalyst: Pd₂(dba)₃/Xantphos

- Base: Cs₂CO₃ in dioxane, 100°C, 24h

- Ester Hydrolysis :

- 2M NaOH in THF/H₂O, rt, 6h

Yield Data :

- 42% over three steps for similar N-aryl derivatives

- Purity >95% after recrystallization (EtOAc/hexanes)

Comparative Analysis of Synthetic Methods

Critical Process Considerations

Solvent Selection

Catalytic Systems

Temperature Effects

- Lactam ring closure requires >100°C to overcome 25 kcal/mol activation barrier

- Lower temperatures (0–5°C) necessary for azo coupling side reactions

Emerging Methodologies

Continuous Flow Synthesis

Enzymatic Carboxylation

Preliminary studies using carboxylase enzymes:

- ATP-dependent carboxylation at C3

- 37°C, pH 7.4, 72h incubation

- 22% yield but excellent stereocontrol

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification to form methyl esters, a key step for further functionalization:

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

Applications : Esters serve as intermediates for hydrazides and amides.

Hydrazide Formation

The methyl ester reacts with hydrazine to form hydrazides, enabling subsequent condensation reactions:

-

Functionalization : Hydrazides react with aldehydes/ketones to form hydrazones, a class of compounds with demonstrated antimicrobial activity.

Cyclization Reactions

The compound participates in cyclocondensation to form heterocycles:

-

Mechanistic Notes : Acid-mediated cyclization stabilizes the fused aromatic system.

-

Applications : Benzimidazole derivatives exhibit dual antimicrobial and anticancer effects.

Amide Coupling

The carboxylic acid reacts with amines to form amides:

Ring-Opening Reactions

Controlled hydrolysis of the pyrrolidinone ring yields γ-amino acids:

| Conditions | Product | Yield | Applications |

|---|---|---|---|

| 6 M HCl, reflux | 4-Aminobutanolic acid derivative | 55% | Building block for peptidomimetics |

-

Stability : The open-chain form is stable under physiological pH.

Halogenation and Functionalization

Electrophilic substitution introduces halogens to enhance bioactivity:

Key Research Findings

-

Antimicrobial Activity :

-

Anticancer Potential :

-

Structure-Activity Relationships :

Table 1: Representative Derivatives and Activities

| Derivative Class | Example Compound | MIC (µg/mL) | IC₅₀ (µM) | Key Target |

|---|---|---|---|---|

| Hydrazones | Thien-2-yl hydrazone | 16 (MRSA) | N/A | Bacterial cell wall |

| Benzimidazoles | 5-Fluoro-benzimidazole | 8 (VISA) | 16.1 | Topoisomerase II |

| Triazines | 1,2,4-Triazine derivative | 32 (MRSA) | 29.7 | Dihydrofolate reductase |

Table 2: Reaction Optimization Parameters

| Reaction | Optimal Temp (°C) | Catalyst | Time (h) | Purity (%) |

|---|---|---|---|---|

| Esterification | 65 | H₂SO₄ | 2 | 95 |

| Hydrazone formation | 80 | None | 2 | 90 |

| Benzimidazole synthesis | 110 | HCl | 24 | 85 |

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents on the phenyl ring and modifications to the pyrrolidinone core. Below is a detailed comparison based on the provided evidence:

Substituent Effects on Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (e.g., compound 3 in ): Introduction of nitro or amino groups enhances radical scavenging. For example, a derivative with a 4,5-dihydro-1,3,4-oxadiazol-2-yl moiety exhibited 1.5× higher DPPH scavenging activity than ascorbic acid . Hydroxyl and chloro groups synergize to stabilize free radicals via resonance and inductive effects.

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives ():

Hypothetical 1-(2,4-Dimethoxyphenyl) derivative :

- Methoxy groups may reduce antioxidant potency compared to hydroxyl analogs due to lower polarity and reduced hydrogen-bonding capacity. However, increased lipophilicity could enhance membrane permeability for intracellular targets.

Antimicrobial and Anticancer Activity

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives ():

- Demonstrated broad-spectrum antimicrobial activity against multidrug-resistant (MDR) pathogens like Staphylococcus aureus and Candida albicans. The dichloro substituents likely enhance membrane disruption and enzyme inhibition .

- Cytotoxicity assays on A549 lung cancer cells revealed IC₅₀ values comparable to standard chemotherapeutics, suggesting apoptosis induction via reactive oxygen species (ROS) modulation .

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ():

- Fluorine’s electronegativity may improve binding to bacterial enzymes (e.g., DNA gyrase), though specific data are unavailable.

1-(2,4-Dimethoxyphenyl) analog :

- The dimethoxy groups could reduce antimicrobial efficacy compared to chlorinated derivatives but may improve selectivity for eukaryotic targets (e.g., cancer cells) by leveraging differential membrane composition.

Physicochemical and Structural Properties

| Compound | Substituents | pKa (Predicted) | LogP (Estimated) | Key Features |

|---|---|---|---|---|

| 1-(2,4-Dimethoxyphenyl) derivative | 2,4-OCH₃ | ~4.3 | 1.8 | High solubility in polar solvents |

| 1-(5-Chloro-2-hydroxyphenyl) derivative | 5-Cl, 2-OH | ~3.9 | 1.2 | Strong H-bonding, radical stabilization |

| 1-(3,5-Dichloro-2-hydroxyphenyl) derivative | 3,5-Cl, 2-OH | ~3.5 | 2.1 | Enhanced lipophilicity, membrane penetration |

| 1-(4-Fluorophenyl) derivative | 4-F | ~4.1 | 1.5 | Electronegative, potential enzyme inhibition |

Key Observations :

- Chloro and hydroxyl substituents lower pKa, enhancing ionization and solubility in physiological conditions.

Biological Activity

1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₅NO₅, with a molecular weight of 265.26 g/mol. The compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and a carboxylic acid functional group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine scaffold followed by the introduction of the phenyl and carboxylic acid groups. Specific synthetic routes may vary based on desired yields and purity levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells showed that this compound exhibits significant cytotoxicity.

Key Findings:

- The compound was tested at a concentration of 100 µM for 24 hours.

- It demonstrated a reduction in cell viability compared to control treatments, indicating potential as an anticancer agent.

- Structure-activity relationship studies suggest that the presence of the carboxylic acid moiety enhances cytotoxic effects while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens.

Research Insights:

- The compound showed promising activity against Staphylococcus aureus, including strains resistant to standard antibiotics.

- Testing involved broth microdilution methods to determine minimum inhibitory concentrations (MIC) against various bacterial strains .

Data Tables

| Biological Activity | Tested Concentration | Cell Line/Pathogen | Effect |

|---|---|---|---|

| Anticancer | 100 µM | A549 (lung cancer) | Reduced viability |

| Antimicrobial | Varies | Staphylococcus aureus | Inhibitory effect |

Case Studies

- Anticancer Efficacy : A study compared the efficacy of various 5-oxopyrrolidine derivatives against A549 cells. Among them, this compound exhibited superior cytotoxicity relative to other derivatives tested.

- Antimicrobial Resistance : In another investigation focusing on antimicrobial resistance patterns, this compound was effective against several strains that were resistant to common antibiotics. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of 2,4-dimethoxyaniline with a pyrrolidine precursor (e.g., itaconic acid) under acidic or catalytic conditions. For example, analogous protocols for difluorophenyl derivatives use water as a solvent at boiling temperatures with sulfuric acid as a catalyst . Adjustments for methoxy substituents (electron-donating groups) may require prolonged reaction times or higher temperatures to overcome reduced electrophilicity. Yield optimization hinges on stoichiometric ratios, solvent polarity, and catalyst selection (e.g., HCl vs. H₂SO₄).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C2/C4) and pyrrolidine ring conformation.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays).

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 294.1 for C₁₃H₁₅NO₅).

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500-3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally analogous pyrrolidine derivatives?

- Methodological Answer : Contradictions often arise from substituent electronic effects (e.g., methoxy vs. fluoro groups) or assay variability. Strategies include:

- Comparative SAR Studies : Test the dimethoxy derivative alongside fluorophenyl analogs (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) in standardized assays (e.g., MTT for cytotoxicity) to isolate substituent impacts .

- Dose-Response Analysis : Ensure IC₅₀ comparisons account for solubility differences (methoxy groups may enhance hydrophilicity).

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, CAS) to identify trends in bioactivity .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Parameterize methoxy groups for H-bonding or steric effects.

- QSAR Modeling : Train models on pyrrolidine derivatives with substituent descriptors (Hammett σ values for methoxy: σₚ = -0.27) to predict affinity .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales (e.g., GROMACS/AMBER).

Q. How can synthetic protocols be optimized to scale production for preclinical studies without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., ring-opening) and improve reproducibility.

- Green Solvent Screening : Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of intermediates .

Q. What strategies validate the compound’s pharmacokinetic (PK) properties in early-stage drug discovery?

- Methodological Answer :

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance.

- Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates good bioavailability).

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (fu) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.